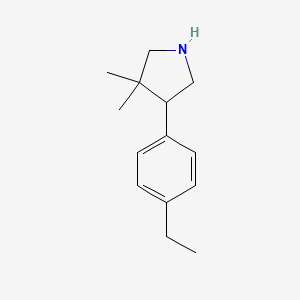![molecular formula C10H23NO2 B13251523 2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13251523.png)
2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C10H23NO2. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is known for its unique structure, which includes an amino group and an ethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 4-methylpentan-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reactants: 4-methylpentan-2-amine and ethylene oxide.
Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen gas, at a temperature range of 0°C to room temperature.
Catalysts: A base such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs containing hindered amine motifs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the ethoxyethanol moiety can interact with hydrophobic regions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpentan-1-ol: This compound has a similar structure but lacks the ethoxyethanol moiety.
2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: This compound contains a bromopyridinyl group instead of the 4-methylpentan-2-yl group.
Uniqueness
2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of an amino group and an ethoxyethanol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[2-(4-methylpentan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C10H23NO2/c1-9(2)8-10(3)11-4-6-13-7-5-12/h9-12H,4-8H2,1-3H3 |
InChI Key |
XUNYQXKMSYWJED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


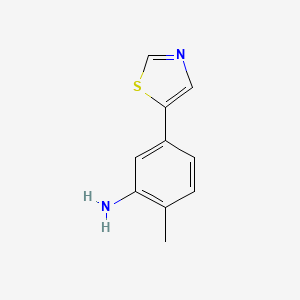
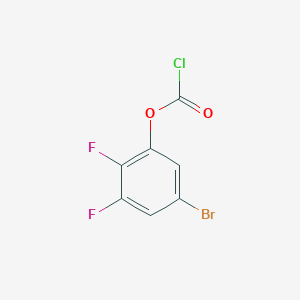
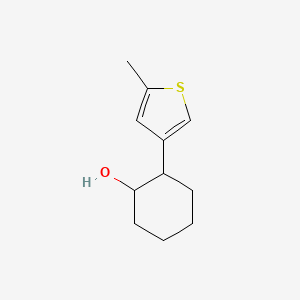
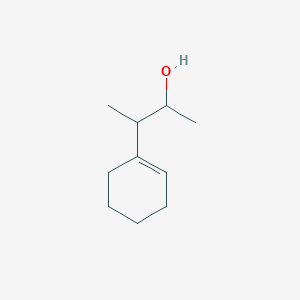
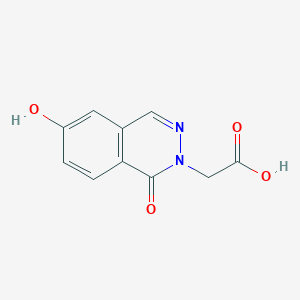
![2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B13251470.png)
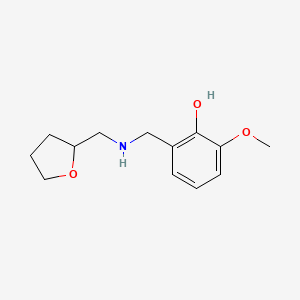

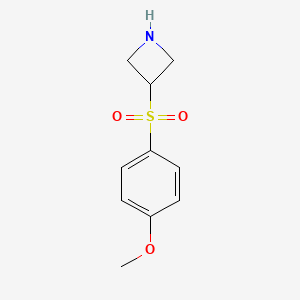

![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
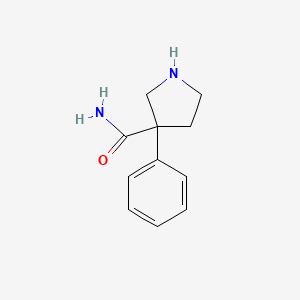
amine](/img/structure/B13251497.png)
